molecular formula C24H27N3O2S B11346128 2-[2-({2-[2-(prop-2-en-1-yl)phenoxy]ethyl}sulfanyl)-1H-benzimidazol-1-yl]-1-(pyrrolidin-1-yl)ethanone

2-[2-({2-[2-(prop-2-en-1-yl)phenoxy]ethyl}sulfanyl)-1H-benzimidazol-1-yl]-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B11346128
M. Wt: 421.6 g/mol
InChI Key: ZJPNFLNFGICEEH-UHFFFAOYSA-N
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Description

2-[2-({2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}SULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a benzodiazole ring, a phenoxy group, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-({2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}SULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE involves multiple steps:

    Formation of the Benzodiazole Ring: This can be achieved by cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction using a suitable phenol derivative and an alkyl halide.

    Introduction of the Prop-2-en-1-yl Group: This can be done through an alkylation reaction using prop-2-en-1-yl bromide.

    Formation of the Pyrrolidine Moiety: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable amine and a carbonyl compound.

    Final Assembly: The final compound is assembled by linking the benzodiazole and pyrrolidine moieties through a suitable linker, such as an ethylsulfanyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the benzodiazole ring or the carbonyl group, potentially leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Epoxides, alcohols, and ketones.

    Reduction: Amines, alcohols, and hydrocarbons.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving benzodiazole and pyrrolidine derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes, receptors, or nucleic acids. The benzodiazole ring may interact with aromatic residues in proteins, while the pyrrolidine moiety could participate in hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds such as 2-phenylbenzodiazole and 2-methylbenzodiazole.

    Phenoxy Derivatives: Compounds such as 2-phenoxyethanol and 4-phenoxyphenol.

    Pyrrolidine Derivatives: Compounds such as 1-methylpyrrolidine and 1-phenylpyrrolidine.

Uniqueness

The uniqueness of 2-[2-({2-[2-(PROP-2-EN-1-YL)PHENOXY]ETHYL}SULFANYL)-1H-1,3-BENZODIAZOL-1-YL]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE lies in its combination of functional groups, which confer a unique set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C24H27N3O2S

Molecular Weight

421.6 g/mol

IUPAC Name

2-[2-[2-(2-prop-2-enylphenoxy)ethylsulfanyl]benzimidazol-1-yl]-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C24H27N3O2S/c1-2-9-19-10-3-6-13-22(19)29-16-17-30-24-25-20-11-4-5-12-21(20)27(24)18-23(28)26-14-7-8-15-26/h2-6,10-13H,1,7-9,14-18H2

InChI Key

ZJPNFLNFGICEEH-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3N2CC(=O)N4CCCC4

Origin of Product

United States

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